molecular formula C23H24ClN3O2 B2981498 2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797596-63-4

2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2981498
CAS RN: 1797596-63-4
M. Wt: 409.91
InChI Key: NURCVBRLEAGACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a cyclopentanecarbonyl group, a piperidinyl group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the cyclopentane ring could introduce some rigidity into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the chlorophenyl group could participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitrile group could increase its polarity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has leveraged 2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile in the exploration of chemical synthesis and structural analysis. The compound's utility is evident in its role in the formation of nitriles, ketones, and lactams through the hypervalent iodine oxidation of amines, showcasing its versatility in organic synthesis (Moriarty et al., 1988). Furthermore, its structural properties have been elucidated through X-ray diffraction studies, revealing intricate molecular conformations and interactions (Karthik et al., 2021).

Development of Novel Compounds

The compound has also been pivotal in the development of novel compounds with potential pharmacological effects. Studies have demonstrated its capability to react and form new heterocyclic compounds containing coumarin rings, which were evaluated for their cytotoxicity against various cell lines, indicating its significance in drug discovery (Fikry et al., 2015).

Material Science and Biocidal Properties

In material science, derivatives of 2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile have been synthesized and tested as antimicrobial agents for the plastic industry, highlighting its biocidal properties and potential applications in enhancing material resistance to microbial growth (Zaiton et al., 2018).

Probing Receptor Interactions

The compound's analogs have been utilized in studying receptor interactions, particularly in the context of probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, offering insights into insecticide action and receptor binding mechanisms (Zhang et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without specific information on the use of this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c24-19-7-5-18(6-8-19)23(11-1-2-12-23)22(28)27-14-9-20(10-15-27)29-21-17(16-25)4-3-13-26-21/h3-8,13,20H,1-2,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURCVBRLEAGACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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